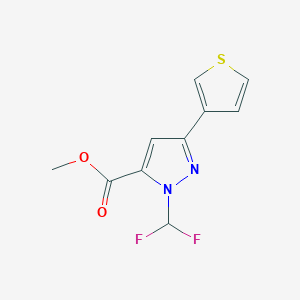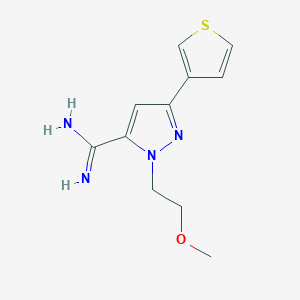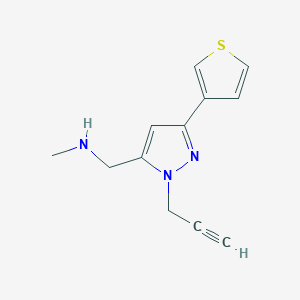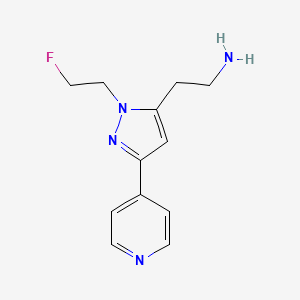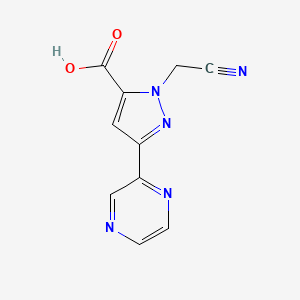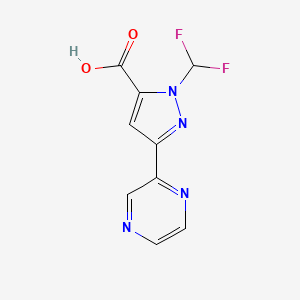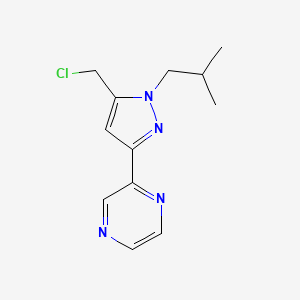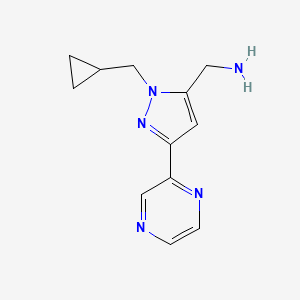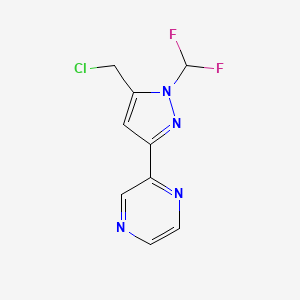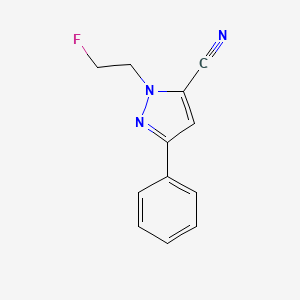
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a pyrazole ring at its core, with a phenyl group attached at the 3-position, a fluoroethyl group at the 1-position, and a carbonitrile group at the 5-position .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluoroethyl group could increase the compound’s stability and lipophilicity .
Applications De Recherche Scientifique
Medicinal Chemistry: Radiotracer Development
In medicinal chemistry, this compound has shown promise as a radiotracer for imaging σ (1) receptors in the central nervous system . The (2-fluoroethyl) derivative exhibits subnanomolar σ (1) affinity and exceptional selectivity over the σ (2) subtype, making it a strong candidate for non-invasive imaging techniques like positron emission tomography (PET) .
Agriculture: FGFR Kinase Inhibitors
In the agricultural sector, derivatives of this compound have been explored as FGFR kinase inhibitors . These inhibitors play a crucial role in controlling various plant growth processes, potentially leading to the development of herbicides that target specific pathways without affecting non-target species .
Material Science: Electrolyte Solvation Structures
Material scientists have investigated the use of fluorinated compounds, including those similar to 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile, in developing electrolyte solvation structures for lithium metal batteries . These structures are critical for enhancing battery performance and stability .
Environmental Science: PFAS Hazardous Substance Designation
Environmental science research has focused on the broader family of per- and polyfluoroalkyl substances (PFAS) , to which this compound is related. The designation of certain PFAS chemicals as hazardous substances under environmental regulations highlights the importance of understanding the environmental impact and degradation pathways of such compounds .
Analytical Chemistry: Fluorinated Building Blocks
Analytical chemists utilize fluorinated compounds as building blocks in various organic transformations. The unique properties of fluorinated groups, such as those in 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile, are leveraged to synthesize complex molecules with high precision and specificity .
Biochemistry: Protein Conformational Studies
In biochemistry, fluorinated amino acids derived from this compound have been used as 19F NMR probes to monitor protein conformational equilibria . The fluorine atom’s sensitivity to its environment makes it an excellent tool for studying protein folding and dynamics .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-fluoroethyl)-5-phenylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3/c13-6-7-16-11(9-14)8-12(15-16)10-4-2-1-3-5-10/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSCKNUEEDNIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



